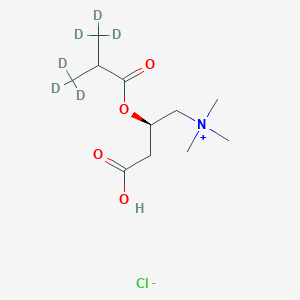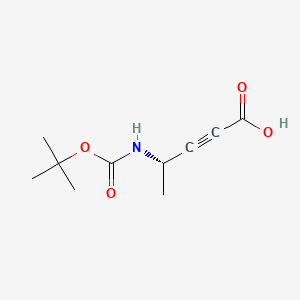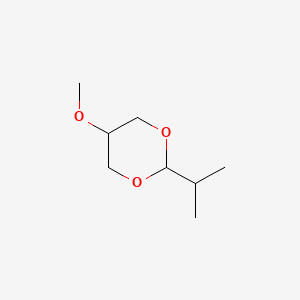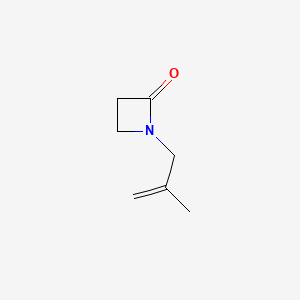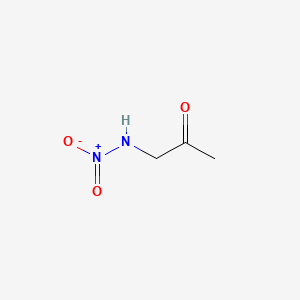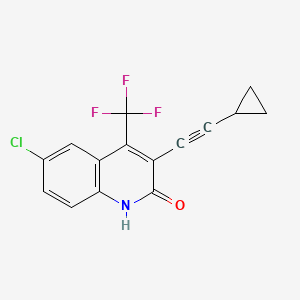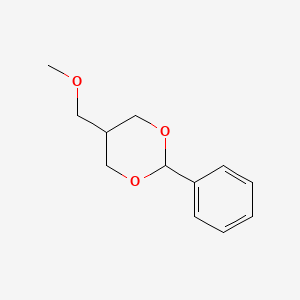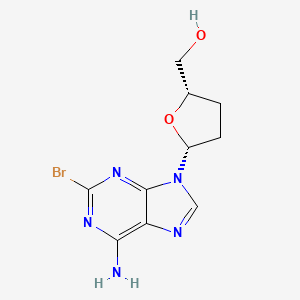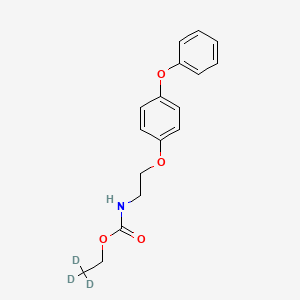
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are known for their ability to form complexes with metals, which is essential in biological systems such as hemoglobin and chlorophyll. The unique structure of this compound allows it to be used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have different chemical properties and applications.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metal complexes, substituted derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
Applications De Recherche Scientifique
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in mimicking biological systems and its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential as a drug delivery system and its ability to target specific cells or tissues.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin involves its ability to form complexes with metals and interact with various biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can participate in redox reactions and other chemical processes. These interactions are crucial for its applications in catalysis, medicine, and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin derivative with slightly different chemical properties and applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II): A metal complex of the compound with unique catalytic properties.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium (II) carbonyl: Another metal complex with applications in catalysis and materials science
Uniqueness
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is unique due to its ability to form stable complexes with a wide range of metal ions, its versatility in chemical reactions, and its diverse applications in various scientific fields. Its structure allows for easy modification, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C44H32N4 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
5,10,15,20-tetraphenyl-1,2,21,23-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-27,40,45,48H,28H2 |
Clé InChI |
ONDPAALTMYWFDG-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C1N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)N4)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


